molecular formula C7H8NO6P B1204839 Benzamide, N-hydroxy-2-(phosphonooxy)- CAS No. 56070-32-7

Benzamide, N-hydroxy-2-(phosphonooxy)-

Cat. No.: B1204839
CAS No.: 56070-32-7
M. Wt: 233.12 g/mol
InChI Key: FAYVJGMNVBANPT-UHFFFAOYSA-N
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Description

Benzamide, N-hydroxy-2-(phosphonooxy)- is a benzamide derivative characterized by a hydroxylamine group (-NHOH) at the benzamide nitrogen and a phosphonooxy (-OPO₃H₂) substituent at the 2-position of the aromatic ring. The phosphonooxy group may enhance solubility or serve as a hydrolyzable moiety for prodrug activation, similar to phosphoramidate-based nucleotide analogs .

Properties

CAS No.

56070-32-7

Molecular Formula

C7H8NO6P

Molecular Weight

233.12 g/mol

IUPAC Name

[2-(hydroxycarbamoyl)phenyl] dihydrogen phosphate

InChI

InChI=1S/C7H8NO6P/c9-7(8-10)5-3-1-2-4-6(5)14-15(11,12)13/h1-4,10H,(H,8,9)(H2,11,12,13)

InChI Key

FAYVJGMNVBANPT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NO)OP(=O)(O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NO)OP(=O)(O)O

Synonyms

2-carbohydroxamidophenyl phosphate
o-carbohydroxamidophenyl phosphate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Hydroxy Benzamide Derivatives

describes seven N-hydroxy benzamide analogs with varying substituents (e.g., piperazine, chlorophenyl, methoxyphenyl). Key comparisons include:

Table 1: Physical and Structural Properties of Selected N-Hydroxy Benzamides
Compound ID (from ) Substituents Yield (%) Melting Point (°C) Key Applications/Features
3a 4-{[(phenylcarbamoylmethyl)amino]methyl} 47.7 124–126 Potential HDAC inhibition (inferred from N-hydroxy group)
3d 4-{[(4-chlorophenylcarbamoylmethyl)amino]methyl} 31.9 162–163 Enhanced stability (chlorine substituent)
3e 4-{[(4-methoxyphenylcarbamoylmethyl)amino]methyl} 68.9 156–157 Improved solubility (methoxy group)

Comparison with Target Compound :

  • Phosphonooxy vs. Carbamoylmethyl Groups: The phosphonooxy group in the target compound likely increases polarity and hydrolytic susceptibility compared to carbamoylmethyl substituents in compounds. This could influence pharmacokinetics or prodrug activation .
  • Thermal Stability: The target compound’s melting point may differ significantly due to the bulky phosphonooxy group, which could disrupt crystallinity compared to chlorophenyl or methoxyphenyl analogs .

Phosphoramidate and Phosphonylated Analogs

highlights phosphoramidate prodrugs (e.g., compounds 21f, 24a) with phosphoryl-linked groups, offering insights into hydrolytic behavior and bioactivity:

Table 2: Phosphoramidate vs. Phosphonooxy Benzamides
Compound (Source) Core Structure Phosphoryl Group Key Features
Target Compound N-Hydroxy-2-(phosphonooxy)-benzamide -OPO₃H₂ Potential prodrug activation via phosphatase cleavage
21f () Nucleoside phosphoramidate -PO₃–naphthyl Prodrug of antiviral nucleoside analogs
24a () Nucleoside phosphoramidate -PO₃–phenoxy Enhanced cellular uptake via lipophilic masking

Key Differences :

  • Bioactivation Pathways: Phosphonooxy benzamides may undergo hydrolysis by phosphatases to release active metabolites, akin to phosphoramidate prodrugs . However, the benzamide scaffold (vs. nucleosides in ) suggests distinct target specificity, possibly for enzymes like histone deacetylases (HDACs) or nicotinic receptors .
  • Synthetic Challenges: Phosphonooxy groups require specialized phosphorylation steps, whereas carbamoylmethyl groups () are synthesized via amide coupling .

Benzamide-Based Neurological Modulators

and describe benzamide analogs (e.g., compound 1: 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide) as negative allosteric modulators (NAMs) of neuronal nicotinic acetylcholine receptors (nAChRs).

Comparison Highlights :

  • Substituent Effects: The allyloxy and pyridinyl groups in compound 1 enhance selectivity for α4β2 nAChRs (IC₅₀ = 6.0 µM). In contrast, the phosphonooxy group in the target compound may confer distinct electronic effects or steric hindrance, altering receptor interaction .
  • SAR Insights: Electron-withdrawing groups (e.g., phosphonooxy) could reduce binding affinity compared to electron-donating substituents (e.g., methoxy) in nAChR ligands .

Research Implications and Gaps

  • Functional Role of Phosphonooxy: Further studies are needed to determine whether the phosphonooxy group in the target compound acts as a prodrug moiety, a solubility enhancer, or a direct pharmacophore.
  • Biological Screening : Priority targets should include HDACs, nAChRs, and phosphatases, given structural parallels to compounds in –4.

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